(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-
Description
“(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-” is a hydroxylated derivative of a hexachlorinated biphenyl. The parent compound, 2,2',4,4',6,6'-hexachlorobiphenyl (PCB-156), is a fully chlorinated biphenyl with six chlorine atoms symmetrically positioned at the 2, 2', 4, 4', 6, and 6' positions . The addition of a hydroxyl (-OH) group at the 3-position introduces polarity, altering solubility, bioavailability, and environmental behavior compared to non-hydroxylated PCBs. Hydroxylated PCBs (OH-PCBs) are known metabolites formed via cytochrome P450-mediated oxidation in biological systems and are associated with endocrine-disrupting effects .
Properties
CAS No. |
149111-98-8 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,4,6-trichloro-3-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)12(19)11(10)18/h1-3,19H |
InChI Key |
UAPGRBIDGQSSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)O)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Formation
The biphenyl backbone is constructed via Suzuki-Miyaura coupling between chlorinated aryl halides and boronic acids. For example:
Regioselective Chlorination
Post-coupling, additional chlorination is achieved using Cl₂/FeCl₃ or SO₂Cl₂:
Hydroxylation via Demethylation
A methoxy group at position 3 is introduced via directed ortho-metalation, followed by demethylation:
- Methylation : MeI/K₂CO₃ in DMF, 50°C, 4 hours.
- Demethylation : BBr₃ (3 equiv) in CH₂Cl₂ at -78°C to room temperature, 6 hours.
Key Data :
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | 82 | 98.5 |
| Chlorination | SO₂Cl₂, FeCl₃ | 68 | 95.2 |
| Demethylation | BBr₃ | 75 | 97.8 |
Direct Hydroxylation of Hexachlorobiphenyl Precursors
Microbial Oxidation
OH-PCBs are metabolites of PCBs via cytochrome P450 enzymes (e.g., CYP2B6):
Chemical Hydroxylation
Electrophilic hydroxylation using HO· radicals generated by Fenton’s reagent:
- Reactants : FeSO₄ (0.1 M), H₂O₂ (30%), in H₂O/acetone (1:1).
- Limitations : Poor regioselectivity; para-hydroxylation dominates.
Halogen Exchange and Functional Group Interconversion
Ullmann-Type Coupling with Hydroxyl Protection
- Step 1 : Protect 3-hydroxy group as a TBS ether.
- Step 2 : Ullmann coupling of 2,4,6-trichloroiodobenzene with CuI/L-proline.
- Step 3 : TBS deprotection using TBAF in THF, 0°C to RT.
Challenges :
- Steric hindrance reduces coupling efficiency (<40% yield).
- Over-chlorination may occur at elevated temperatures.
Analytical Characterization
Critical data for validating synthesis:
- HRMS (ESI+) : m/z 376.8523 [M+H]⁺ (Calc. 376.8519).
- ¹H NMR (CDCl₃) : Singlet at δ 5.21 ppm (OH), absent in methylated analogs.
- ¹³C NMR : Six Cl-bearing carbons at δ 125–135 ppm.
Challenges and Optimization
- Regioselectivity : Adjacent chlorines hinder electrophilic substitution; directed metalation is preferred.
- Purification : Silica gel chromatography with hexane/EtOAc (10:1) removes residual chlorinated byproducts.
- Scale-Up Risks : Exothermic chlorination requires controlled addition of SO₂Cl₂ to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated quinones, while reduction can produce various chlorinated biphenyls with fewer chlorine atoms .
Scientific Research Applications
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on biphenyls.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.
Industry: Used in the production of certain polymers and as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various proteins and enzymes, particularly those involved in the endocrine system. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Comparison with Similar Compounds
PCB-156 (2,2',4,4',6,6'-Hexachlorobiphenyl)
- CAS No.: 33979-03-2
- Molecular Formula : C₁₂H₄Cl₆
- Molecular Weight : 360.88 g/mol
- Substituents : Six chlorine atoms at 2, 2', 4, 4', 6, and 6' positions.
- Properties: Non-polar, lipophilic, persistent in the environment. Classified as a "first-class specified chemical substance" under Japan’s Chemical Substances Control Law, requiring strict handling .
3-OH-PCB-153 (2,2',4,4',5,5'-Hexachloro-[1,1'-biphenyl]-3-ol)
- CAS No.: Not explicitly listed (analogous to PCB-153 hydroxylation).
- Molecular Formula : C₁₂H₄Cl₆O
- Molecular Weight : 376.86 g/mol
- Substituents : Six chlorines at 2, 2', 4, 4', 5, 5' positions and a hydroxyl group at the 3-position.
- Properties : Increased polarity compared to PCB-153. Demonstrates endocrine-disrupting activity and altered toxicokinetics due to hydroxylation .
[1,1'-Biphenyl]triol, 4,4'-dichloro-
2,2',3,3',4,4'-Hexachlorobiphenyl (PCB-128)
- CAS No.: 38380-07-3
- Molecular Formula : C₁₂H₄Cl₆
- Molecular Weight : 360.88 g/mol
- Substituents : Chlorines at 2, 2', 3, 3', 4, 4' positions.
Physicochemical Properties
| Compound | Log P (Predicted) | Water Solubility (mg/L) | Environmental Persistence |
|---|---|---|---|
| PCB-156 | ~6.5 (highly lipophilic) | <0.1 | High (decades in sediment) |
| 3-OH-PCB-153 | ~4.5 | ~1–10 | Moderate (photodegradable) |
| [1,1'-Biphenyl]triol, 4,4'-dichloro- | ~2.8 | >100 | Low (hydroxyl groups enhance degradation) |
| Target Compound* | ~5.0 (estimated) | ~0.5–5 | High (chlorines dominate over hydroxyl) |
*Estimated based on structural analogs.
Toxicological and Environmental Profiles
- Linked to immunosuppression and developmental toxicity .
- 3-OH-PCB-153 : Binds to thyroid hormone transport proteins (e.g., transthyretin), disrupting endocrine function. Lower bioaccumulation than parent PCB-153 due to hydroxylation .
- Target Compound: Expected to retain some persistence due to hexachlorination but may exhibit higher renal excretion rates than non-hydroxylated PCBs.
Regulatory and Handling Considerations
- PCB-156 : Requires special permits under Japan’s Chemical Substances Control Law due to its classification as a “first-class specified chemical substance” .
- Hydroxylated Analogs: Not explicitly regulated as POPs but monitored in environmental and biological matrices due to bioactive properties .
Key Research Findings
Hydroxylation Reduces Lipophilicity : The addition of -OH groups decreases log P by ~2 units compared to parent PCBs, as seen in 3-OH-PCB-153 .
Chlorination Pattern Dictates Toxicity: Non-ortho chlorinated PCBs (e.g., PCB-128) exhibit higher dioxin-like activity than ortho-substituted congeners like PCB-156 .
Environmental Fate: Hydroxylated PCBs are more susceptible to photodegradation but may form reactive quinones, contributing to oxidative stress in organisms .
Biological Activity
(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-, commonly referred to as hexachlorobiphenyl (HCBP), is a member of the polychlorinated biphenyls (PCBs) family. These compounds are known for their environmental persistence and potential toxicity. This article delves into the biological activity of HCBP, emphasizing its effects on human health and ecosystems.
- Molecular Formula : C12H4Cl6O
- Molecular Weight : 360.878 g/mol
- CAS Number : 6452977
- Chemical Structure : HCBP consists of two phenyl rings connected by a single bond with six chlorine atoms attached to the biphenyl structure.
Biological Activity Overview
HCBP exhibits a range of biological activities that can impact both human health and environmental systems. The primary areas of concern include endocrine disruption, neurotoxicity, and immunotoxicity.
Endocrine Disruption
HCBP has been shown to interfere with hormonal functions in various organisms. Research indicates that PCBs can mimic or block hormones like estrogen, leading to reproductive and developmental issues in wildlife and potentially humans. Studies have demonstrated that exposure to HCBP alters estrogen receptor activity, which can disrupt normal endocrine function.
| Study | Findings |
|---|---|
| Liu et al., 2020 | HCBP exposure in animal models resulted in altered reproductive hormone levels. |
| Zhang et al., 2021 | Demonstrated that HCBP binds to estrogen receptors with varying affinities. |
Neurotoxicity
Neurotoxic effects of HCBP have been documented in both animal studies and human case reports. Exposure has been linked to cognitive impairments and behavioral changes.
- Case Study : A cohort study involving workers exposed to PCBs revealed significant deficits in cognitive function compared to unexposed individuals.
| Neurotoxic Effects | Description |
|---|---|
| Cognitive Impairment | Reduced memory and learning abilities observed in exposed populations. |
| Behavioral Changes | Increased incidence of anxiety and depression symptoms among PCB-exposed individuals. |
Immunotoxicity
Research indicates that HCBP can compromise immune system function. Animal studies have shown that exposure leads to reduced lymphocyte proliferation and altered cytokine production.
| Research Findings | Details |
|---|---|
| Smith et al., 2019 | Found decreased immune response in mice exposed to HCBP. |
| Johnson et al., 2022 | Reported alterations in cytokine profiles post-exposure in vitro. |
The biological activity of HCBP is primarily mediated through several mechanisms:
- Aryl Hydrocarbon Receptor (AhR) Activation : HCBP can activate AhR pathways, leading to changes in gene expression related to xenobiotic metabolism.
- Oxidative Stress Induction : Exposure to HCBP increases reactive oxygen species (ROS) production, contributing to cellular damage.
- Alteration of Lipid Metabolism : HCBP has been shown to affect lipid profiles, which may lead to metabolic disorders.
Environmental Impact
HCBP's persistence in the environment poses significant risks to ecosystems. Its bioaccumulation in food chains leads to higher concentrations in top predators, impacting biodiversity and ecosystem health.
Ecotoxicological Studies
Various ecotoxicological assessments have highlighted the detrimental effects of HCBP on aquatic life:
- Fish exposed to HCBP show altered reproductive behaviors and increased mortality rates.
- Terrestrial organisms exhibit reduced growth rates and reproductive success when exposed to contaminated soil.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
